molecular formula C9H10N2O7 B13830119 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid CAS No. 3415-07-4

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid

Katalognummer: B13830119
CAS-Nummer: 3415-07-4
Molekulargewicht: 258.18 g/mol
InChI-Schlüssel: BMDRRZMODBSOPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid is a complex organic compound that features a pyrimidine ring fused with an oxolane ring

Vorbereitungsmethoden

The synthesis of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. These methods also incorporate purification steps such as crystallization, filtration, and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted or modified derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid can be compared with other similar compounds, such as:

    5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid: This compound has a similar structure but lacks one hydroxyl group, which can affect its chemical reactivity and biological activity.

    5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxane-2-carboxylic acid:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

3415-07-4

Molekularformel

C9H10N2O7

Molekulargewicht

258.18 g/mol

IUPAC-Name

5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxylic acid

InChI

InChI=1S/C9H10N2O7/c12-3-1-2-11(9(17)10-3)7-5(14)4(13)6(18-7)8(15)16/h1-2,4-7,13-14H,(H,15,16)(H,10,12,17)

InChI-Schlüssel

BMDRRZMODBSOPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.